molecular formula C17H15N3O4S B2773864 (Z)-N-(3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-2-nitrobenzamide CAS No. 864975-64-4

(Z)-N-(3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-2-nitrobenzamide

Cat. No.: B2773864
CAS No.: 864975-64-4
M. Wt: 357.38
InChI Key: LXQRUBXRRFVEAB-ZCXUNETKSA-N
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Description

(Z)-N-(3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-2-nitrobenzamide is a complex organic compound that belongs to the class of benzothiazole derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development. The unique structure of this compound, featuring both a benzothiazole ring and a nitrobenzamide group, makes it a subject of interest in various scientific research fields.

Properties

IUPAC Name

N-[3-(2-methoxyethyl)-1,3-benzothiazol-2-ylidene]-2-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N3O4S/c1-24-11-10-19-14-8-4-5-9-15(14)25-17(19)18-16(21)12-6-2-3-7-13(12)20(22)23/h2-9H,10-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXQRUBXRRFVEAB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN1C2=CC=CC=C2SC1=NC(=O)C3=CC=CC=C3[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-N-(3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-2-nitrobenzamide typically involves a multi-step process One common method starts with the preparation of the benzothiazole core, which can be synthesized through the cyclization of 2-aminothiophenol with carboxylic acids or their derivatives

    Cyclization Reaction: 2-aminothiophenol reacts with a carboxylic acid derivative under acidic or basic conditions to form the benzothiazole ring.

    Nitration: The benzothiazole derivative is then nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group.

    Substitution: The final step involves the substitution of the nitrobenzamide group and the (2-methoxyethyl) group onto the benzothiazole ring, typically using appropriate reagents and catalysts under controlled conditions.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. This often includes the use of continuous flow reactors, automated synthesis, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

(Z)-N-(3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-2-nitrobenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.

    Reduction: Reduction of the nitro group can yield corresponding amines, which can further react to form other derivatives.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the benzothiazole ring or the nitrobenzamide group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation are typically used.

    Substitution: Reagents like alkyl halides, acyl chlorides, and various nucleophiles or electrophiles are employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines. Substitution reactions can lead to a variety of derivatives with different functional groups.

Scientific Research Applications

(Z)-N-(3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-2-nitrobenzamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored as a lead compound in drug development for various diseases due to its unique structure and biological activity.

    Industry: Utilized in the development of new materials, dyes, and agrochemicals.

Mechanism of Action

The mechanism of action of (Z)-N-(3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-2-nitrobenzamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting or modulating their activity. For example, it may inhibit certain enzymes involved in cell proliferation, leading to its potential anticancer effects. The exact molecular targets and pathways depend on the specific biological activity being studied.

Comparison with Similar Compounds

Similar Compounds

    Benzothiazole Derivatives: Compounds like 2-aminobenzothiazole and 2-mercaptobenzothiazole share the benzothiazole core structure.

    Nitrobenzamides: Compounds such as 4-nitrobenzamide and 3-nitrobenzamide have similar nitrobenzamide groups.

Uniqueness

(Z)-N-(3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-2-nitrobenzamide is unique due to the combination of its benzothiazole ring, nitrobenzamide group, and (2-methoxyethyl) substituent. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for various research applications.

Biological Activity

(Z)-N-(3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-2-nitrobenzamide is a thiazole derivative that has garnered attention for its potential biological activities. This compound features a unique structure that includes a methoxyethyl substituent, which may enhance its solubility and biological efficacy. The dual thiazole structure combined with nitro and amide functionalities suggests diverse mechanisms of action, making it a subject of interest in medicinal chemistry.

Structural Characteristics

The molecular formula of this compound is C17H18N4O3SC_{17}H_{18}N_{4}O_{3}S, with a molecular weight of approximately 358.5 g/mol. The compound's structure can be summarized as follows:

ComponentDescription
Thiazole RingCore structure known for biological activity
Methoxyethyl GroupEnhances solubility and bioactivity
Nitro GroupPotentially involved in redox reactions
Amide FunctionalityMay enhance binding to biological targets

Biological Activities

Thiazole derivatives, including this compound, have been studied for various biological activities:

  • Anticancer Activity : Research indicates that thiazole derivatives can inhibit the proliferation of cancer cells. For instance, compounds similar in structure have demonstrated significant cytotoxic effects against human cancer cell lines such as A431 and A549 . The mechanism often involves the induction of apoptosis and cell cycle arrest.
  • Anti-inflammatory Effects : Some thiazole derivatives have shown the ability to modulate inflammatory responses by reducing the levels of pro-inflammatory cytokines like IL-6 and TNF-α . This suggests potential therapeutic applications in treating inflammatory diseases.
  • Antimicrobial Properties : The presence of the thiazole ring is associated with antimicrobial activities, providing a basis for further exploration in developing new antibiotics.

The exact mechanism of action for this compound is still under investigation; however, several hypotheses exist based on related compounds:

  • Inhibition of Key Signaling Pathways : Similar compounds have been shown to inhibit pathways such as AKT and ERK, which are crucial for cell survival and proliferation .
  • Interaction with Biological Targets : The compound may interact with specific enzymes or receptors, modulating their activity and leading to therapeutic effects.

Case Studies

Several studies have evaluated the biological activity of benzothiazole derivatives, providing insights into the potential applications of this compound:

  • Cytotoxicity Assays : In vitro studies using the MTT assay demonstrated that related benzothiazole compounds significantly inhibited the growth of various cancer cell lines at micromolar concentrations .
  • Inflammatory Response Modulation : Research indicated that certain benzothiazole derivatives could effectively reduce inflammation markers in macrophage cell lines, suggesting their utility in inflammatory disease models.

Q & A

Q. What are the standard synthetic methodologies for preparing this compound, and what key reaction conditions influence yield and purity?

The synthesis typically involves multi-step protocols, starting with the formation of the benzo[d]thiazole core followed by condensation with nitrobenzamide derivatives. Critical parameters include:

  • Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance reaction efficiency .
  • Temperature control : Reactions often proceed at 60–80°C to balance kinetics and selectivity .
  • Catalysts : Triethylamine or DBU (1,8-diazabicycloundec-7-ene) is used to deprotonate intermediates and drive condensation .
  • Purification : Column chromatography or preparative HPLC ensures high purity (>95%) .

Q. How is the structural identity and purity of this compound confirmed in synthetic chemistry research?

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR identifies proton environments and confirms regioselectivity .
  • Mass Spectrometry (MS) : High-resolution MS validates molecular weight and fragmentation patterns .
  • HPLC : Purity assessment (>98%) via reverse-phase chromatography with UV detection .

Q. What preliminary biological screening approaches are recommended for assessing its bioactivity?

  • Enzyme inhibition assays : Measure IC₅₀ values against target enzymes (e.g., kinases) using fluorogenic substrates .
  • Cellular viability assays : MTT or ATP-based tests in cancer cell lines to evaluate cytotoxicity .
  • Receptor binding studies : Radioligand displacement assays to assess affinity for GPCRs or nuclear receptors .

Advanced Research Questions

Q. What strategies resolve contradictions between computational predictions and experimental bioactivity data?

  • Orthogonal validation : Combine surface plasmon resonance (SPR) with isothermal titration calorimetry (ITC) to confirm binding kinetics .
  • Crystallography : Co-crystallize the compound with its target to resolve stereochemical mismatches .
  • Assay optimization : Adjust buffer pH, ionic strength, or co-factor concentrations to align with in silico conditions .

Q. How can reaction parameters be optimized to improve Z-isomer selectivity during synthesis?

  • Solvent polarity : Low-polarity solvents (e.g., toluene) favor Z-isomer formation via steric hindrance .
  • Chiral auxiliaries : Use of (-)-sparteine or BINOL derivatives to induce asymmetric induction .
  • Temperature modulation : Lower temperatures (0–25°C) stabilize the thermodynamically favored Z-configuration .

Q. What analytical techniques characterize its metabolic stability in pharmacokinetic studies?

  • LC-MS/MS : Quantify parent compound and metabolites in liver microsomal incubations .
  • CYP450 inhibition assays : Identify isoform-specific interactions using fluorogenic probes (e.g., P450-Glo™) .
  • Plasma protein binding : Equilibrium dialysis or ultrafiltration to assess free fraction .

Q. What structure-activity relationship (SAR) insights can be drawn from modifying substituents on the benzo[d]thiazole core?

Substituent Impact on Bioactivity Source
Nitro group (-NO₂) Enhances electron-withdrawing effects, stabilizing amide bonds and improving target affinity .
Methoxyethyl (-OCH₂CH₂OCH₃) Increases solubility and modulates metabolic stability via steric shielding .
Bromine (Br) Improves lipophilicity and membrane permeability but may increase toxicity .

Q. How do the electronic properties of the nitro group influence the compound's reactivity and biological interactions?

  • Redox activity : The nitro group participates in single-electron transfer reactions, potentially generating reactive oxygen species (ROS) in cellular environments .
  • Hydrogen-bonding : Acts as a hydrogen-bond acceptor, enhancing interactions with catalytic lysine residues in enzyme active sites .
  • Metabolic reduction : Liver reductases may convert -NO₂ to -NH₂, altering bioavailability and toxicity profiles .

Key Research Gaps Identified:

Mechanistic elucidation : Limited structural data on target binding (e.g., X-ray co-crystals) .

In vivo pharmacokinetics : Absence of ADME (absorption, distribution, metabolism, excretion) studies in animal models .

Toxicity profiling : Need for genotoxicity (Ames test) and cardiotoxicity (hERG assay) assessments .

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